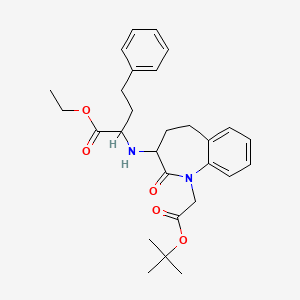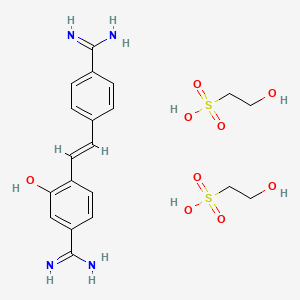
2-Hydroxystilbamidine diisethionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxystilbamidine diisethionate is a hydroxy-4-4’ diamidino stilbene compound used as a diisethionate salt. It belongs to the aromatic diamidine series of compounds, which are known for their strong activity against bacteria, protozoa, and fungi. This compound has been clinically used in the treatment of systemic mycosis, visceral leishmaniasis, and prophylaxis and treatment of African trypanosomiasis .
Preparation Methods
The synthesis of 2-Hydroxystilbamidine diisethionate involves the substitution of nuclear derivatives of 4:4′- and 3:3′-diamidinostilbene. The synthetic route typically includes the reaction of appropriate stilbene derivatives with amidine groups under controlled conditions . Industrial production methods are not extensively detailed in the literature, but the compound is synthesized in research laboratories for its trypanocidal properties .
Chemical Reactions Analysis
2-Hydroxystilbamidine diisethionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially modifying its biological activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxystilbamidine diisethionate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxystilbamidine diisethionate involves its interaction with extracellular DNA and lysosomes. In Trypanosomes, the compound binds extensively and selectively to kinetoplastic DNA, inhibiting cell division and reproduction. In yeast, it binds to extranuclear DNA, causing numerous mutations. The compound is also taken up in lysosomes, leading to an increase in lysosome-like bodies and secretion granules in trypanosomal organisms .
Comparison with Similar Compounds
2-Hydroxystilbamidine diisethionate is part of the aromatic diamidine series, which includes compounds such as pentamidine, propamidine, stilbamidine, and berenil. These compounds share similar antimicrobial properties but differ in their toxicity and clinical applications. For example, this compound is less toxic than stilbamidine and is preferred for clinical use . Other similar compounds include dihydroxystilbamidine and dimethylstilbamidine, which have been studied for their trypanocidal activity .
Properties
Molecular Formula |
C20H28N4O9S2 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6)/b4-1+;; |
InChI Key |
XVTQTNAKZYLTNZ-HFPMQDOPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


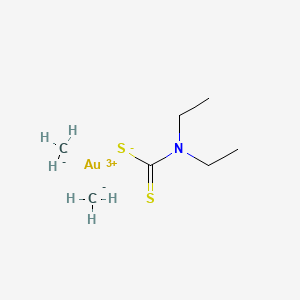

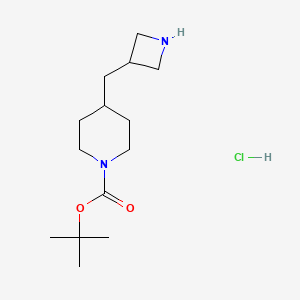
![N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15125080.png)
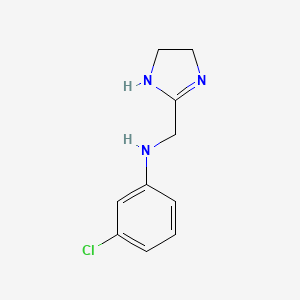
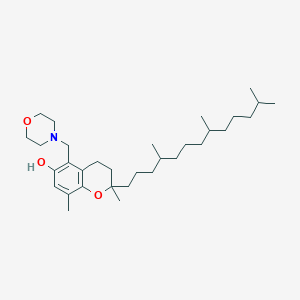
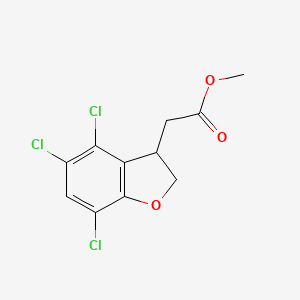
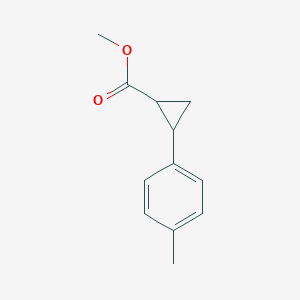
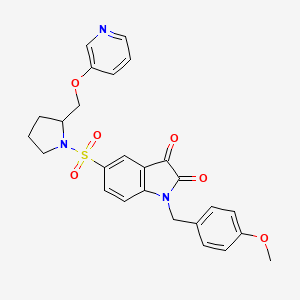
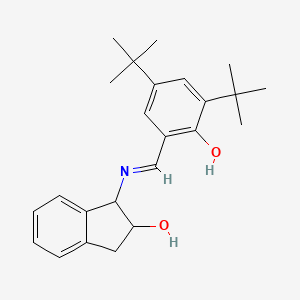
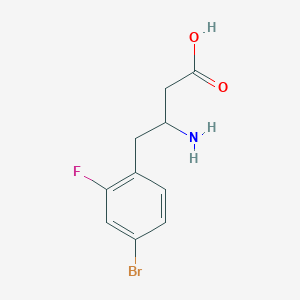
![Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B15125118.png)
![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
